1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclobutane-1-carboxylic acid
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Description
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C21H21NO4 and its molecular weight is 351.402. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protective group for the amino group
Mode of action
The Fmoc group is typically removed under basic conditions during peptide synthesis, revealing the free amino group
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), depend on many factors, including its chemical structure and the route of administration. The Fmoc group might affect the compound’s solubility and stability, potentially influencing its absorption and distribution .
Action environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. The Fmoc group might enhance the compound’s stability under certain conditions .
Biological Activity
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclobutane-1-carboxylic acid, commonly referred to as Fmoc-MCAB, is a synthetic organic compound with significant potential in medicinal chemistry and biochemistry. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis. Understanding its biological activity is crucial for its application in drug development and other therapeutic areas.
- IUPAC Name : 1-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-cyclobutane-1-carboxylic acid
- Molecular Formula : C21H19NO4
- Molecular Weight : 359.38 g/mol
- CAS Number : 2296988-69-5
- Purity : 97%
The biological activity of Fmoc-MCAB is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The Fmoc group enhances the stability of the compound during chemical reactions, while the cyclobutane moiety may facilitate interactions through conformational flexibility.
Key Interactions:
- Enzyme Inhibition : Fmoc-MCAB has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.
- Receptor Modulation : The compound can modulate receptor activity, influencing cellular signaling pathways.
Antitumor Activity
Recent studies have investigated the antitumor properties of Fmoc-MCAB. In vitro assays demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of intrinsic pathways.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15.2 | Apoptosis via mitochondrial pathway |
HeLa (Cervical) | 10.5 | Caspase activation |
A549 (Lung) | 12.3 | DNA damage response |
Antimicrobial Activity
Fmoc-MCAB also exhibits antimicrobial properties against a range of bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria, showing significant inhibitory effects.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized Fmoc-MCAB and evaluated its anticancer efficacy in mouse models bearing xenograft tumors. Results indicated a significant reduction in tumor volume compared to controls, suggesting that Fmoc-MCAB could be a promising candidate for further development as an anticancer agent.
Case Study 2: Antibiotic Development
A collaborative study between several universities explored the potential of Fmoc-MCAB as a lead compound for antibiotic development. The research highlighted its effectiveness against multi-drug resistant strains of bacteria, paving the way for new therapeutic strategies in combating antibiotic resistance.
Properties
IUPAC Name |
1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-22(21(19(23)24)11-6-12-21)20(25)26-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18H,6,11-13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCVZMKQHDWWQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4(CCC4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1700368-07-5 |
Source
|
Record name | 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.